tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-6-10-8-12(16)9-11(7-2)15(10)13(17)18-14(3,4)5/h10-11H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRQDRLRMZGMRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=O)CC(N1C(=O)OC(C)(C)C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659455 | |
| Record name | tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1148130-16-8 | |
| Record name | tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate (CAS Number: 1003843-30-8) is a chemical compound that has garnered attention for its potential biological activities. This compound features a piperidine ring with tert-butyl and diethyl substituents, along with a ketone functional group, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.
- Molecular Formula : C₁₄H₂₅NO₃
- Molecular Weight : 255.35 g/mol
- Structure : The compound's structure includes a piperidine ring, which is known for its versatility in biological applications.
Biological Activity
Research on similar compounds indicates that this compound may exhibit various biological activities, including:
- Anticancer Activity : Compounds with similar piperidine structures have shown significant cytotoxic effects against various cancer cell lines. For instance, related oxopiperidine derivatives have been reported to inhibit cancer cell growth with IC50 values ranging from 25 to 440 nM against different cancer types .
- Mechanism of Action : The mechanism of action for compounds in this class often involves interaction with tubulin, leading to inhibition of microtubule polymerization. This action can induce apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .
Case Studies and Research Findings
-
In Vitro Studies :
- A study evaluating the antiproliferative effects of piperidine derivatives demonstrated that certain compounds induced apoptosis in cancer cell lines such as K562 and HeLa. The tested compounds exhibited selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC) .
-
Synthesis and Evaluation :
- The synthesis of this compound can be achieved through various methods that enhance its lipophilicity and reactivity, making it suitable for further modifications . These modifications could lead to the development of new therapeutic agents.
- Comparative Analysis :
Data Table: Biological Activity Overview
| Compound | IC50 (nM) | Target | Effect |
|---|---|---|---|
| This compound | TBD | Tubulin | Antiproliferative |
| Related oxopiperidine derivative | 25 - 440 | Various cancer cell lines | Induces apoptosis |
| Control compound (e.g., CA-4) | <20 | Tubulin | Strong inhibition |
Scientific Research Applications
Organic Synthesis
tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate serves as a versatile building block in the synthesis of complex organic molecules. Its chiral nature is particularly valuable for asymmetric synthesis, allowing for the creation of enantiomerically pure compounds.
Case Study : In a study focused on the synthesis of spirorifamycins (antibiotics), this compound was utilized as a precursor in several chemical reactions, demonstrating its utility in pharmaceutical chemistry.
Medicinal Chemistry
The compound has potential applications in drug development due to its ability to act as a precursor for various pharmaceutical agents. Its derivatives may exhibit therapeutic properties relevant to treating diseases such as diabetes and hyperlipidemia.
Case Study : Research has indicated that derivatives of tert-butyl 2,6-diethyl-4-oxopiperidine have shown enzyme inhibition properties, which are crucial for developing drugs targeting metabolic pathways .
Biological Research
In biological contexts, this compound can be used to study enzyme interactions and receptor binding due to its structural characteristics. It serves as a model compound for understanding similar molecules' behavior in biological systems.
Example Application : The compound's ability to modulate biochemical pathways can lead to diverse biological effects, making it an interesting subject for further research in pharmacology.
Industrial Applications
In the industrial sector, this compound is employed in producing specialty chemicals and materials. Its unique properties allow it to be used in polymer synthesis and material science.
Table 2: Industrial Applications of this compound
| Application Area | Description |
|---|---|
| Specialty Chemicals | Used in the production of various specialty chemicals. |
| Polymer Synthesis | Acts as a precursor in synthesizing polymers with unique properties. |
| Material Science | Utilized for developing new materials with specific characteristics. |
Comparison with Similar Compounds
Table 1: Structural Comparison of Similar Piperidine Derivatives
| CAS No. | Compound Name | Substituents (Positions) | Structural Similarity Score |
|---|---|---|---|
| 1003843-30-8 | (2R,6S)-rel-tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate | 2,6-diethyl, 4-oxo | 0.81 |
| 190906-92-4 | tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | 2-methyl, 4-oxo | 0.81 |
| 1093759-80-8 | tert-Butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate | 4-trifluoroacetyl | 0.86 |
| 1245648-32-1 | Ethyl 3-(2-tert-butoxy-2-oxyethyl)-4-oxopiperidine-1-carboxylate | 3-(tert-butoxyethyl), 4-oxo | N/A |
Notes:
- The similarity scores (0.81–0.86) are derived from computational algorithms comparing backbone structures and functional groups .
- The trifluoroacetyl-substituted analogue (CAS 1093759-80-8) has the highest similarity due to the electron-withdrawing nature of the trifluoroacetyl group, which mimics the 4-oxo group’s electronic effects .
Ethyl 3-(2-tert-butoxy-2-oxyethyl)-4-oxopiperidine-1-carboxylate (CAS 1245648-32-1)
This compound, synthesized via alkylation of ethyl 4-oxopiperidine-1-carboxylate with tert-butyl bromoacetate, shares a 4-oxo-piperidine core with the target compound but differs in substituent position and type. Key distinctions include:
tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS 190906-92-4)
Solubility and Crystallinity
- The diethyl substituents in the target compound increase hydrophobicity, likely reducing aqueous solubility compared to the methyl-substituted analogue (CAS 190906-92-4) .
Preparation Methods
Reaction Description
A key method for preparing 2,6-trans-4-oxopiperidines, including this compound, is the acid-mediated 6-endo-trig cyclisation of Boc-protected amine-substituted enones. This process involves treating an enone precursor bearing an amine substituent protected with a tert-butyl carbamate group with a mild acid (e.g., 2 M HCl in methanol) at room temperature or slightly lower temperatures.
The cyclisation proceeds through intramolecular Michael addition, forming the piperidine ring with the 4-oxo group established concomitantly. The reaction favors formation of the 2,6-trans diastereomer as the kinetic product.
Optimization and Conditions
- Acid concentration: Approximately 1 equivalent of HCl in methanol is optimal; excess acid leads to decomposition, while sub-stoichiometric acid results in incomplete reaction.
- Temperature: Room temperature (20 °C) is effective, but cooling to 0 °C or −78 °C improves yield and cleanliness without affecting diastereoselectivity.
- Reaction time: Around 2 hours provides full conversion and good yield; longer times promote epimerization to the thermodynamically more stable 2,6-cis isomer.
- Solvent: Methanol with acid is commonly used.
Yields and Diastereoselectivity
- Yields for the cyclisation step range from 47% to 55% for isolated 2,6-trans products.
- Diastereomeric ratios (2,6-trans : 2,6-cis) are approximately 3:1 under optimized conditions.
- The 2,6-trans isomer is the kinetic product and predominates initially; prolonged acid exposure leads to partial conversion to the 2,6-cis isomer.
Representative Synthetic Route (Based on Literature)
| Step | Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Preparation of Boc-protected amine-substituted enone precursor with 2,6-diethyl substitution | Horner–Wadsworth–Emmons reaction using appropriate aldehydes and phosphonate reagents under mild base (K2CO3) | 70–97% | E-enone isomer formed exclusively |
| 2 | Acid-mediated 6-endo-trig cyclisation to form this compound | 2 M HCl in methanol, 20 °C, 2 h | 47–55% (isolated trans isomer) | 3:1 trans:cis diastereomeric ratio |
| 3 | Purification by column chromatography | - | - | Separation of diastereomers |
Mechanistic Insights
- The cyclisation proceeds via a Zimmerman–Traxler chair-like transition state, favoring pseudoequatorial placement of substituents.
- The 2,6-trans isomer forms first as the kinetic product.
- Acidic conditions can induce retro-conjugate addition, allowing epimerization to the more stable 2,6-cis isomer over time.
- Short reaction times favor isolation of the desired trans isomer.
Alternative Preparation Methods and Related Compounds
- Cleavage of carbamate-protected intermediates under acidic conditions can yield related piperidinium salts.
- Other methods include reductive amination followed by cyclisation or Michael addition strategies, but these are less commonly reported for this specific compound.
- Protection and deprotection steps are crucial to maintain the integrity of the Boc group and avoid side reactions such as ketal formation.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Condition | Effect on Outcome |
|---|---|---|
| Acid concentration | ~1 equiv HCl (2 M in MeOH) | Complete cyclisation without decomposition |
| Temperature | 0–20 °C | Improved yield and cleaner reaction at lower temperatures |
| Reaction time | ~2 hours | Maximizes trans isomer yield; longer times cause epimerization |
| Solvent | Methanol | Facilitates acid-mediated cyclisation and solubility |
| Diastereoselectivity | 3:1 (trans:cis) | Kinetic control; trans isomer is major product |
| Yield (isolated) | 47–55% (trans isomer) | Good yield for complex cyclisation |
Q & A
Q. Key considerations :
- Use anhydrous solvents (THF, DCM) and inert atmosphere to prevent Boc-group cleavage.
- Monitor reaction progress via TLC (eluent: hexane/ethyl acetate) .
Basic: How is this compound characterized using spectroscopic and crystallographic methods?
Q. Methodology :
- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm backbone structure and substituents. The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). The 4-oxo group shows a carbonyl signal at ~205–210 ppm (¹³C) .
- X-ray crystallography : Single crystals grown via slow evaporation (solvent: ethanol/water). Refinement using SHELXL (for small molecules) to resolve bond lengths/angles and confirm stereochemistry .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns .
Advanced: How to resolve discrepancies between theoretical and experimental NMR data?
Q. Strategies :
- Conformational analysis : Use DFT calculations (e.g., Gaussian, B3LYP/6-31G*) to model rotamer populations and predict splitting patterns for diethyl groups .
- Solvent effects : Compare experimental data in polar (DMSO) vs. non-polar (CDCl₃) solvents to identify hydrogen bonding or conformational shifts.
- Cross-validation : Correlate with X-ray data (e.g., torsional angles from SHELXL-refined structures) to validate substituent orientations .
Basic: What safety protocols are critical when handling this compound?
Q. PPE and procedures :
- Respiratory protection : Use NIOSH-approved N95 masks or fume hoods to avoid inhalation .
- Gloves : Nitrile or neoprene gloves (tested against ketones/carbamates) .
- Eye protection : Goggles or face shields during synthesis and purification .
- Storage : In airtight containers under nitrogen, away from oxidizers (shelf life: 12–18 months at 2–8°C) .
Q. Emergency response :
- Skin contact: Wash with soap/water; seek medical attention for irritation .
- Spills: Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced: How to optimize reaction yields hindered by steric effects of the tert-butyl group?
Q. Approaches :
- Catalyst screening : Use bulky ligands (e.g., BrettPhos, RuPhos) to enhance coupling efficiency in alkylation steps .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 h reflux) to minimize side reactions .
- Solvent optimization : Switch to polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates .
Case study : reports a 20% yield increase using tert-butyl ester protection in DMF vs. THF .
Advanced: How to refine crystallographic data for high-resolution structures using SHELXL?
Q. Workflow :
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
- Refinement :
- Disorder handling : For flexible diethyl groups, split positions with PART instructions and refine occupancy .
Basic: What purification techniques are effective post-synthesis?
Q. Methods :
- Column chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) .
- Recrystallization : From ethanol/water (yield: 60–75%) .
- Distillation : For low-melting-point intermediates (BP: 80–120°C under reduced pressure) .
Advanced: How to identify and mitigate byproducts in multi-step syntheses?
Q. Analytical steps :
- LC-MS tracking : Identify intermediates/byproducts via retention time and mass.
- Mechanistic studies : Use deuterated solvents (e.g., D₂O) to trace protonation pathways in oxidation steps .
- Scale-down experiments : Test each step at 1 mmol scale to isolate problematic stages .
Example : observed a 15% byproduct from incomplete Boc protection; resolved by doubling Boc₂O equivalents .
Basic: What are the stability profiles under different storage conditions?
Q. Data :
- Thermal stability : Decomposes above 150°C (TGA analysis) .
- Light sensitivity : Store in amber vials to prevent photodegradation (UV-Vis monitoring shows 5% loss after 30 days in light) .
- Humidity : Hygroscopic; keep desiccated (silica gel packets recommended) .
Advanced: How to design analogs with modified substituents for structure-activity studies?
Q. Methodology :
- Retrosynthetic analysis : Replace diethyl groups with bulkier substituents (e.g., isopropyl) via Grignard addition .
- Bioisosteres : Substitute the 4-oxo group with thioketone or imine moieties .
- Computational docking : Use AutoDock Vina to predict binding affinity changes in target proteins (e.g., enzymes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
